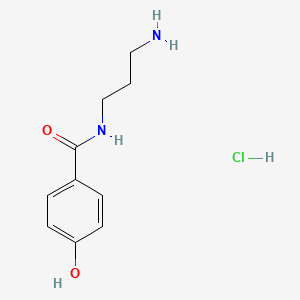

N-(3-aminopropyl)-4-hydroxybenzamide hydrochloride

Description

N-(3-Aminopropyl)-4-hydroxybenzamide hydrochloride is a synthetic small molecule characterized by a benzamide backbone substituted with a 4-hydroxyphenyl group and a 3-aminopropyl side chain, terminated by a hydrochloride salt. For instance, it has been employed in immunological research to investigate monocyte differentiation and function, possibly modulating ion channels like TRPM8 alongside compounds such as icilin and AMTB hydrate . Its structural features—a hydroxybenzamide core and a protonated aminopropyl chain—implicate solubility and bioavailability advantages in physiological environments, though explicit data on pharmacokinetics or toxicity remain absent in the cited sources .

Properties

IUPAC Name |

N-(3-aminopropyl)-4-hydroxybenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c11-6-1-7-12-10(14)8-2-4-9(13)5-3-8;/h2-5,13H,1,6-7,11H2,(H,12,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZDODLVYISWSGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCCN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

N-(3-aminopropyl)-4-hydroxybenzamide hydrochloride is a complex compound with a primary amine that provides attractive features such as pH-responsiveness, affinity for anionic drugs, and conjugation for a variety of chemical structures . .

Mode of Action

It’s known that the compound’s primary amine provides ph-responsiveness, which could suggest that it interacts with its targets in a ph-dependent manner .

Biochemical Pathways

It’s known that the compound can be used in the preparation of copolymers and cross-linked miscellas for gene delivery, drug delivery, and diagnostics applications .

Result of Action

Given its use in the preparation of copolymers and cross-linked miscellas for gene delivery, drug delivery, and diagnostics applications , it can be inferred that the compound may have significant effects at the molecular and cellular levels.

Action Environment

It’s known that the compound is sensitive to light, air, humidity, and heat , suggesting that these environmental factors could potentially influence its action and stability.

Biological Activity

N-(3-Aminopropyl)-4-hydroxybenzamide hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

The compound features an aminopropyl group attached to a hydroxybenzamide structure, which is significant for its biological interactions. The presence of the hydroxy group allows for hydrogen bonding, enhancing its affinity for various biological targets.

The mechanism of action of this compound primarily involves:

- Protein Binding : The aminopropyl group facilitates binding to anionic sites on proteins and enzymes, promoting modifications that can alter their activity.

- Enzyme Interaction : It has been used in studies focusing on enzyme interactions and protein modifications, indicating its role in biochemical pathways.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. For instance, it has demonstrated selective cytotoxicity against various cancer cell lines. The following table summarizes some key findings:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 3.1 | Selective antiproliferative |

| HEK 293 (Human) | 5.3 | Moderate cytotoxicity |

| A549 (Lung) | 8.0 | Significant growth inhibition |

These values indicate that this compound exhibits promising selectivity towards certain cancer types, particularly breast cancer.

Antimicrobial Properties

The compound also shows potential antimicrobial activity. In laboratory settings, it has been tested against various bacterial strains, demonstrating efficacy as follows:

- Gram-positive bacteria : Effective against strains such as Staphylococcus aureus and Enterococcus faecalis.

- Gram-negative bacteria : Limited activity observed against Escherichia coli.

Case Studies

- Study on Cytotoxicity : A study evaluated the cytotoxic effects of this compound on human malignant cells. It was found to have a tumor specificity index (TS) of 2.6, indicating significant selective toxicity towards cancer cells compared to non-malignant cells .

- Antibacterial Activity Evaluation : Another study assessed the antibacterial properties of the compound, revealing a selectivity index (SI) of 0.813 against E. faecalis, suggesting it could be a candidate for further development as an antibacterial agent .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues: Benzamide Derivatives

The benzamide scaffold is a common pharmacophore in medicinal chemistry. Below is a comparative analysis of key analogues:

Key Observations :

- The 4-hydroxy group in the target compound may enhance hydrogen-bonding interactions compared to the 4-chloro or methoxy substituents in analogues, influencing target selectivity .

- The NCATS benzamide derivative demonstrates high potency (Ki = 32.3 nM) due to its pyridinylphenyl and dimethylaminopropyl groups, suggesting that side-chain bulkiness and electronic properties critically affect target affinity .

Functional Analogues: Aminopropyl-Containing Compounds

Compounds featuring a 3-aminopropyl group but divergent backbones highlight diverse applications:

Key Observations :

- The methacrylamide derivative is utilized in polymer synthesis due to its radical reactivity, whereas the benzamide analogue lacks such applications in the cited evidence, suggesting backbone-dependent utility .

- Polyaminopropyl Biguanide demonstrates the aminopropyl group’s versatility in non-pharmacological roles, such as antimicrobial activity in cosmetics, contrasting with the target compound’s research-focused use .

Pharmacological Context: TRPM8 Modulators

The target compound is grouped with TRPM8 ligands in monocyte studies . Comparative efficacy data are absent, but structural contrasts with known TRPM8 agents are notable:

- AMTB hydrate : A benzamide-based TRPM8 antagonist; its methoxy and thienyl groups may confer stronger antagonism than the target compound’s hydroxy group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.